Tropisetron

Catalog No.
S605938
CAS No.
89565-68-4
M.F
C17H20N2O2
M. Wt
284.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropisetron

CAS Number

89565-68-4

Product Name

Tropisetron

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Synonyms

(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester, ICS 205 930, ICS 205-930, ICS 205930, ICS-205-930, ICS-205930, Indole 3 carboxylic Acid Tropine Ester, indole-3-carboxylic acid tropine ester, Navoban, tropisetron, tropisetron hydrochloride

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Prevention of Post-Operative Nausea and Vomiting (PONV)

Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment

Diabetes Treatment

Chemogenetics Research

Pharmaceutical Innovation

Tropisetron is a selective serotonin 5-hydroxytryptamine receptor 3 antagonist, primarily utilized as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and radiotherapy. Structurally, it is an indole derivative, characterized by its ability to competitively block serotonin at the 5-HT3 receptors located both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. This mechanism effectively suppresses the emetic response associated with various medical treatments .

Tropisetron's antiemetic effect is attributed to its antagonistic action at the 5-HT3 receptors. These receptors are located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem []. By blocking serotonin binding to these receptors, Tropisetron inhibits signals triggering nausea and vomiting [].

Tropisetron is generally well-tolerated, with the most common side effect being headache []. However, some safety considerations exist:

  • Pregnancy: Tropisetron is classified as Pregnancy Category B3 in Australia, indicating limited data on its safety in pregnant women [].
  • Contraindications: Tropisetron is contraindicated in individuals with hypersensitivity to the drug or its components [].

The metabolism of tropisetron involves hydroxylation at the 5, 6, or 7 positions of its indole ring, followed by conjugation reactions resulting in glucuronide or sulfate metabolites. These metabolites are significantly less potent at the 5-HT3 receptor and do not contribute to the pharmacological activity of the drug . The metabolic pathway is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6, which accounts for a major portion of its biotransformation .

Tropisetron exhibits strong antiemetic properties by blocking serotonin's action at the 5-HT3 receptors. This action is crucial during chemotherapy, where serotonin release from enterochromaffin cells can trigger nausea and vomiting. The drug is noted for its efficacy in preventing these symptoms with minimal side effects, making it a preferred choice in clinical settings . Common adverse effects include headache and dizziness, while extrapyramidal symptoms are rare .

Tropisetron can be synthesized through several methods, commonly involving the construction of its indole framework followed by esterification. The synthesis typically requires:

  • Formation of Indole: Starting from appropriate precursors, an indole structure is constructed.
  • Esterification: The indole compound is then reacted with a suitable carboxylic acid derivative to form tropisetron.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical use.

Specific synthetic routes may vary based on desired yield and purity levels.

Tropisetron is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: Effective in preventing nausea associated with cancer treatments.
  • Postoperative Nausea and Vomiting: Utilized to manage nausea following surgical procedures.
  • Investigational Uses: Ongoing research into additional therapeutic applications beyond its current indications.

Its well-tolerated profile makes it suitable for use in various patient populations .

Tropisetron shares structural and functional similarities with several other serotonin receptor antagonists. Below are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
OndansetronCarbazole derivativeChemotherapy-induced nausea and vomitingHigher efficacy in some studies compared to tropisetron
GranisetronIndole derivativeChemotherapy-induced nausea and vomitingShown to have higher efficacy than both ondansetron and tropisetron in certain trials
DolasetronCarbamate derivativeChemotherapy-induced nausea and vomitingLess commonly used; alternative for patients with poor responses to others

Uniqueness of Tropisetron:
Tropisetron's unique indole structure contributes to its distinct pharmacokinetic profile, including a significant reliance on CYP2D6 for metabolism compared to other similar compounds that may involve different metabolic pathways. Its lower incidence of extrapyramidal side effects further distinguishes it within this class of medications .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.152477885 g/mol

Monoisotopic Mass

284.152477885 g/mol

Heavy Atom Count

21

UNII

6I819NIK1W

Drug Indication

For the prevention of nausea and vomiting induced by cytotoxic therapy and postoperative.

Mechanism of Action

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.

Other CAS

89565-68-4

Absorption Distribution and Excretion

The absorption of tropisetron from the gastrointestinal tract is rapid (mean half-life of about 20 minutes) and nearly complete (more than 95%). Due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60%. The peak plasma concentration is attained within three hours.
About 8% of tropisetron is excreted in the urine as unchanged drug, 70% as metabolites; 15% is excreted in the feces.
400-600 L.
1800 ml/min.

Metabolism Metabolites

The metabolism of tropisetron occurs by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate with excretion in the urine or bile (urine to faeces ratio 5:1). The metabolites have a greatly reduced potency for the 5-HT3 receptor and do not contribute to the pharmacological action of the drug.
Tropisetron has known human metabolites that include (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-hydroxy-1H-indole-3-carboxylate, 8-Azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate, and (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 5-hydroxy-1H-indole-3-carboxylate.

Wikipedia

Tropisetron

Biological Half Life

5.7 h.

Dates

Modify: 2023-08-15
product info
Monograph
MSDS
Article
TITCK Product Information: Navoban (tropisetron) for oral use
TITCK Product Information: Navoban (tropisetron) for intravenous injection

Explore Compound Types